4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Overview
Description
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a heterocyclic compound with the molecular formula C6H9N3S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position, an ethyl group at the 6th position, and a thione group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid or sulfuric acid, and often requires heating .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solvent-free conditions and microwave irradiation have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides. This inhibition can disrupt DNA synthesis and cell division, making it a potential anticancer agent. Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins .
Comparison with Similar Compounds
4-Amino-6-methyl-1,2-dihydropyrimidine-2-thione: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-6-phenyl-1,2-dihydropyrimidine-2-thione: Contains a phenyl group at the 6th position.
4-Amino-6-isopropyl-1,2-dihydropyrimidine-2-thione: Features an isopropyl group at the 6th position.
Uniqueness: 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the 6th position can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially enhancing its therapeutic properties .
Properties
IUPAC Name |
4-amino-6-ethyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGUXIYTKCJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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